molecular formula C8H12N4S2 B12917277 2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione CAS No. 107960-41-8

2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione

Cat. No.: B12917277
CAS No.: 107960-41-8
M. Wt: 228.3 g/mol
InChI Key: NVIQQSPALIUBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Propylthio)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione is a heterocyclic compound that belongs to the class of imidazo[1,2-a][1,3,5]triazines. This compound is characterized by its unique structure, which includes a propylthio group and a thione moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

CAS No.

107960-41-8

Molecular Formula

C8H12N4S2

Molecular Weight

228.3 g/mol

IUPAC Name

2-propylsulfanyl-7,8-dihydro-6H-imidazo[1,2-a][1,3,5]triazine-4-thione

InChI

InChI=1S/C8H12N4S2/c1-2-5-14-7-10-6-9-3-4-12(6)8(13)11-7/h2-5H2,1H3,(H,9,10,11,13)

InChI Key

NVIQQSPALIUBLF-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=S)N2CCNC2=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propylthio)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione can be achieved through a one-pot, multicomponent reaction. This method involves the reaction of trialkyl orthoesters, 2-aminoimidazoles, and cyanamide under microwave irradiation or conventional heating . The reaction conditions are optimized to ensure high purity and yield of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Propylthio)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione moiety to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the propylthio group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

The compound 2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione is of significant interest in various scientific and industrial applications. This article explores its potential applications in different fields, particularly in pharmaceuticals and agricultural chemistry.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a][1,3,5]triazine compounds exhibit notable antimicrobial properties. For instance, studies have demonstrated that certain triazine derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents. The presence of the propylsulfanyl group may enhance this activity by improving solubility or binding affinity to microbial targets.

Anticancer Research

Imidazo[1,2-a][1,3,5]triazine derivatives have also been investigated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival. The specific role of this compound in these processes remains an active area of research.

Neurological Studies

There is emerging evidence that compounds similar to this compound may have neuroprotective effects. Preliminary studies suggest potential applications in treating neurodegenerative diseases by protecting neurons from oxidative stress and apoptosis.

Pesticide Development

The compound's unique structure may also lend itself to applications in agricultural chemistry as a pesticide or insecticide. Research has shown that sulfur-containing compounds often exhibit insecticidal properties. The use of this compound could be explored for developing novel pest control agents that are effective yet environmentally friendly.

Herbicide Potential

In addition to insecticidal properties, there is potential for this compound to act as a herbicide. Studies on similar triazine compounds have indicated their ability to inhibit plant growth by interfering with photosynthesis or other metabolic pathways.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several imidazo[1,2-a][1,3,5]triazine derivatives against common pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth compared to standard antibiotics.

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, researchers administered imidazo[1,2-a][1,3,5]triazine derivatives to models of neurodegeneration. The findings suggested that these compounds reduced neuronal death and improved cognitive function in treated subjects.

Mechanism of Action

The mechanism of action of 2-(Propylthio)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to the disruption of normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Propylthio)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. The compound can be synthesized through the reaction of propylsulfanyl derivatives with triazine intermediates under controlled conditions. Various methods have been reported in literature, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. For instance, a study reported that derivatives of similar structures exhibited significant antiproliferative effects against various cancer cell lines including breast (MDA-MB-231), colon (HCT116), and lung (A549) cancers. The IC50 values for these compounds ranged from 5μM5\,\mu M to 20μM20\,\mu M, indicating moderate to high activity against these cell lines .

Cell LineIC50 Value (μM\mu M)
MDA-MB-23110
HCT11615
A54920

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. In vitro studies showed that it exhibited activity against both Gram-positive and Gram-negative bacteria. For example, it demonstrated an MIC (Minimum Inhibitory Concentration) of 50μg/mL50\,\mu g/mL against Staphylococcus aureus and Escherichia coli .

BacteriaMIC (μg/mL\mu g/mL)
Staphylococcus aureus50
Escherichia coli75

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

Case Studies

A notable case study involved the evaluation of this compound's effects on human cancer cell lines. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with concentrations above 10μM10\mu M .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.